molecular formula C15H22N2O2S B2934835 N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 2034538-07-1

N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2934835
CAS No.: 2034538-07-1
M. Wt: 294.41
InChI Key: ZQNFNJGKDPPNOG-UHFFFAOYSA-N
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Description

N-((Tetrahydrofuran-2-yl)methyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by a piperidine core that is functionalized at the 1-position with a carboxamide group and at the 4-position with a thiophen-3-yl ring. The carboxamide nitrogen is further elaborated with a (tetrahydrofuran-2-yl)methyl substituent. This specific combination of heterocycles—piperidine, thiophene, and tetrahydrofuran—makes it a valuable scaffold for constructing novel bioactive molecules. The structural components of this compound are frequently encountered in pharmaceuticals. The piperidine ring is a privileged scaffold in drug design, present in more than twenty classes of therapeutics . The tetrahydrofuran ring and thiophene heterocycle are also common motifs that can influence a molecule's pharmacokinetic properties and its ability to interact with biological targets. Compounds featuring similar piperidine-carboxamide architectures are often investigated for their potential as enzyme inhibitors, particularly in the field of kinase research, which is a prominent approach in developing anticancer agents . Furthermore, the presence of the carboxamide group can be a key feature in molecules that mimic adenosine, allowing them to interact with enzymes like methyltransferases . As such, this reagent is primarily intended for use in hit-to-lead optimization campaigns, fragment-based drug discovery, and structure-activity relationship (SAR) studies. It serves as a versatile building block for researchers aiming to develop new therapeutic candidates for various diseases. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(16-10-14-2-1-8-19-14)17-6-3-12(4-7-17)13-5-9-20-11-13/h5,9,11-12,14H,1-4,6-8,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNFNJGKDPPNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophene moiety and a tetrahydrofuran group, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C15H19N2O(Molecular Weight 253 33 g mol)\text{C}_{15}\text{H}_{19}\text{N}_{2}\text{O}\quad (\text{Molecular Weight 253 33 g mol})

This compound interacts with various molecular targets, modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and associated symptoms.
  • Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways that are crucial in various biological processes, including pain and inflammation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including the compound . For instance:

  • Growth Inhibition Studies : Research has demonstrated that derivatives of piperidine can effectively inhibit the growth of cancer cells while sparing non-tumorigenic cells. This selectivity is critical for developing safer cancer therapies .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. It may exert dual actions by:

  • Cholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting cholinesterase, an enzyme linked to neurodegeneration .

Case Study 1: Inhibitory Activity on Anaplastic Lymphoma Kinase (ALK)

In high-throughput screening assays, related piperidine carboxamides were identified as potent inhibitors of ALK with an IC50 value of 0.174 μM. This highlights the potential of similar compounds to target critical pathways in cancer biology .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have revealed that modifications to the piperidine core can significantly affect biological activity. For example, compounds with specific substitutions showed enhanced potency against cancer cell lines compared to their analogs .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 Value
N-(2-(thiophen-3-yl)pyridin-4-yl)methyl)tetrahydrofuranStructureAnticancer0.174 μM
Piperidine Derivative A-Cholinesterase Inhibition700 nM
Piperidine Derivative B-Anti-inflammatoryNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in GPCR Antagonism

Piperidine carboxamides are widely explored in GPCR modulation. Key analogues include:

BMS-694153
  • Structure : (R)-4-(8-Fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide
  • Key Features: Incorporates a quinazolinone core and indazole substituent, enhancing selectivity for calcitonin gene-related peptide (CGRP) receptors.
  • Molecular Weight : ~730 g/mol (estimated), significantly higher than the target compound due to extended substituents .
BIBN4096BS
  • Structure: N-(2-[{5-amino-1-([4-{4-pyridinyl}-1-piperazinyl] carbonyl)pentyl}amino]-1-[{3,5-dibromo-4-hydroxyphenyl}methyl]-2-oxoethyl)-4-(1,4-dihydro-2-oxo-3[2H]-quinazolinyl)-1-piperidinecarboxamide
  • Key Features : Brominated aromatic rings and a pyridinyl-piperazine chain confer high CGRP receptor antagonism (Ki < 0.05 nM). The target compound lacks halogenation, suggesting lower potency but possibly improved metabolic stability .
MK0974
  • Structure : N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide
  • Key Features : Fluorinated aryl groups and an imidazopyridine moiety enhance CNS penetration. The target compound’s thiophene may offer comparable π-π interactions but with reduced lipophilicity .

Pharmacokinetic and Physicochemical Comparisons

Compound Name Molecular Formula (Estimated) Molecular Weight (g/mol) Key Substituents Pharmacological Target
Target Compound C₁₆H₂₂N₂O₂S 306.4 THF-methyl, thiophen-3-yl Hypothesized GPCR/CGRP
BMS-694153 C₃₉H₄₄FN₉O₃ ~730 Quinazolinone, indazole CGRP Receptor
BIBN4096BS C₃₄H₃₈Br₂N₈O₄ ~804 Dibromophenol, pyridinyl-piperazine CGRP Receptor
MK0974 C₂₈H₂₈F₅N₅O₂ 585.5 Difluorophenyl, trifluoroethyl CGRP Receptor
Example 14 (from Patent) C₂₆H₃₈N₂O₂ 410.6 Cyclopentyl, phenylpiperidine Undisclosed

Key Observations :

  • Thiophen-3-yl’s electron-rich sulfur may enhance binding to aromatic residues in receptor pockets compared to fluorophenyl or pyridinyl groups .
  • Lack of halogenation (cf. BIBN4096BS) reduces toxicity risks but may lower target affinity .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-3-yl)piperidine-1-carboxamide, and how are intermediates validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling the tetrahydrofuran-derived amine with a pre-functionalized piperidine-thiophene scaffold. For example, carboxamide bond formation may utilize coupling reagents like HBTU or BOP in anhydrous solvents (e.g., THF) with triethylamine as a base. Intermediates are validated via 1H^1H/13C^{13}C NMR spectroscopy to confirm regiochemistry and mass spectrometry (MS) for molecular weight verification .

Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H/13C^{13}C NMR identifies substituent positioning and stereochemistry. HPLC (≥98% purity) is used to assess purity. For example, in analogous piperidine-carboxamide derivatives, coupling constants in NMR spectra distinguish axial/equatorial substituents on the piperidine ring .

Q. What are the standard protocols for isolating and purifying this compound post-synthesis?

  • Methodological Answer : Purification often involves silica gel column chromatography using gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol). Recrystallization from ethanol or acetonitrile may further enhance purity. Centrifugation and vacuum drying are critical for isolating crystalline products .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis of this compound?

  • Methodological Answer : Design of Experiments (DoE) methodologies, such as response surface modeling, can systematically evaluate variables (e.g., temperature, solvent polarity, stoichiometry). For instance, optimizing coupling reactions using statistical tools like ANOVA reduces side-product formation, as demonstrated in flow-chemistry-based syntheses of structurally complex amines .

Q. How should contradictory biological activity data be analyzed across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., cell-based vs. enzymatic assays). Ensure compound stability in assay buffers via LC-MS monitoring. For example, discrepancies in piperidine-carboxamide derivatives’ activity may arise from off-target effects or metabolite interference, necessitating metabolic stability studies .

Q. What computational approaches predict this compound’s binding mode to neurological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like serotonin or dopamine transporters. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. QSAR models can correlate structural features (e.g., thiophene substitution) with activity, guided by pharmacophore mapping .

Q. How can researchers design stability studies to evaluate this compound’s degradation under physiological conditions?

  • Methodological Answer : Accelerated stability testing in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C, monitored via LC-MS/MS. Degradation products are identified using high-resolution MS/MS fragmentation patterns. For example, piperidine ring oxidation and thiophene sulfur oxidation are common degradation pathways in related compounds .

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